molecular formula C11H18FNO2 B1391357 tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate CAS No. 675112-69-3

tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate

Cat. No.: B1391357
CAS No.: 675112-69-3
M. Wt: 215.26 g/mol
InChI Key: YFTMXYHCMSSHJJ-UHFFFAOYSA-N
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Description

tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate: is a chemical compound with a unique structure that allows for diverse molecular interactions. It is often used in organic synthesis and drug discovery due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate typically involves the reaction of 4-fluorocyclohex-3-en-1-amine with di-tert-butyl dicarbonate. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the carbamate .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate is widely used in scientific research due to its versatility:

    Chemistry: It is used as a protecting group for amines in peptide synthesis.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is involved in drug discovery and development, particularly in the synthesis of potential therapeutic agents.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate can be cleaved under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Phenyl carbamate
  • Methyl carbamate

Comparison: tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate is unique due to the presence of the fluorocyclohexene ring, which imparts distinct chemical properties. Compared to other carbamates, it offers enhanced stability and reactivity, making it a valuable tool in organic synthesis and drug discovery .

Properties

IUPAC Name

tert-butyl N-(4-fluorocyclohex-3-en-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,9H,5-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTMXYHCMSSHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=CC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30666936
Record name tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675112-69-3
Record name tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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